(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid
CAS No.: 82717-96-2
Cat. No.: VC20789406
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 82717-96-2 |
---|---|
Molecular Formula | C15H21NO4 |
Molecular Weight | 279.33 g/mol |
IUPAC Name | (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid |
Standard InChI | InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m0/s1 |
Standard InChI Key | CEIWXEQZZZHLDM-AAEUAGOBSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CCC1=CC=CC=C1)[NH2+][C@@H](C)C(=O)[O-] |
SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O |
Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)[NH2+]C(C)C(=O)[O-] |
(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid is a complex organic compound that belongs to the class of amino acid derivatives. It is specifically a derivative of L-alanine, where the amino group is substituted with a bulky side chain containing an ethoxy and phenyl group. This compound is of interest in pharmaceutical research due to its potential biological activities.
Synonyms and Related Compounds
This compound is also known by several synonyms, including N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine and (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid . These names reflect its structure and stereochemistry.
Biological and Pharmaceutical Significance
While specific biological activities of (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid are not detailed in the provided sources, compounds with similar structures are often studied for their potential as active pharmaceutical ingredients (APIs) or intermediates in drug synthesis. Their ability to interact with biological targets, such as enzymes or receptors, can be influenced by their stereochemistry and the presence of functional groups like the ethoxy and phenyl groups.
Research Findings and Applications
Research on amino acid derivatives like (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid typically focuses on their synthesis, structural characterization, and biological evaluation. These compounds can serve as building blocks for more complex molecules with therapeutic potential.
Data Table: Chemical Information
Property | Value |
---|---|
CAS Number | 82717-96-2 (related compound) |
Molecular Formula | Not explicitly listed |
Stereochemistry | (S) configurations |
Synonyms | N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume